N-tert-Butylacetamide
Overview
Description
N-tert-Butylacetamide is an organic compound with the molecular formula C6H13NO. It is also known as acetamide, N-(1,1-dimethylethyl)-. This compound is characterized by its tert-butyl group attached to the nitrogen atom of an acetamide moiety. It is a colorless liquid or crystalline solid that is soluble in water, alcohols, and ethers. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
N-tert-Butylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper(II) triflate catalyst. This reaction occurs under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate hexahydrate. This reaction is carried out at 50°C under solvent-free conditions and produces this compound in high yields .
Chemical Reactions Analysis
N-tert-Butylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and tert-butylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-tert-Butylacetamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes.
Pharmaceuticals: This compound is used in the synthesis of drugs such as finasteride and nelfinavir, which are used to treat benign prostatic hyperplasia and HIV, respectively.
Material Science: It is used in the preparation of polymers and surface-active agents.
Mechanism of Action
The mechanism of action of N-tert-Butylacetamide depends on its specific application. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In pharmaceuticals, it serves as a building block for drug molecules, contributing to their biological activity. The molecular targets and pathways involved vary depending on the specific drug synthesized from this compound .
Comparison with Similar Compounds
N-tert-Butylacetamide can be compared with other similar compounds, such as:
- **
N-tert-Butylbenzamide: Similar in structure but with a benzamide moiety instead of an acetamide moiety.
Properties
IUPAC Name |
N-tert-butylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFWRHALJTSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227060 | |
Record name | N-tert-Butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-84-5 | |
Record name | N-tert-Butylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 762-84-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TERT-BUTYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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